hAMCase Inhibitory Potency – 8-Fold Improvement Over Wyeth-1
Against human acidic mammalian chitinase (hAMCase), the target compound displays an IC50 of 26 nM [1], which is approximately 8-fold more potent than the reference inhibitor Wyeth-1 (hAMCase IC50 = 210 nM) . This substantial potency gain makes it a more attractive candidate for target engagement studies at lower concentrations.
| Evidence Dimension | hAMCase inhibition IC50 |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | Wyeth-1 (hAMCase inhibitor 1): 210 nM |
| Quantified Difference | ~8-fold lower IC50 (more potent) |
| Conditions | Full-length C-terminal His-tagged hAMCase expressed in CHOK1 cells; chitinolytic activity assay |
Why This Matters
An 8-fold improvement in potency allows for lower compound loading in enzymatic and cellular assays, reducing solvent effects and improving assay robustness.
- [1] BindingDB, BDBM50504037, CHEMBL4470253. IC50 26 nM against hAMCase. Curated by Oncoarendi Therapeutics / ChEMBL. View Source
